BRD4 Inhibitor-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 Inhibitor-17 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: A key intermediate is synthesized by reacting a substituted benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The intermediate is then coupled with a triazole or azapine derivative under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BRD4 Inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
BRD4 Inhibitor-17 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promising anticancer activity by inhibiting BRD4, which is involved in the regulation of oncogenes such as c-MYC. .
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting BRD4 and other BET family proteins.
Mécanisme D'action
BRD4 Inhibitor-17 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption leads to the inhibition of transcriptional activation of target genes, including oncogenes and inflammatory genes . Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
BRD4 Inhibitor-17 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor that has been extensively studied for its anticancer properties.
MS417: A selective BRD4 inhibitor that has shown efficacy in models of hepatocellular lipotoxicity.
This compound is unique due to its specific binding affinity and selectivity for BRD4, as well as its potential for combination therapy with other anticancer and anti-inflammatory agents .
Propriétés
Formule moléculaire |
C16H16FN3O3S |
---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21) |
Clé InChI |
UQXHNDHWFYISEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.